3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Overview

Description

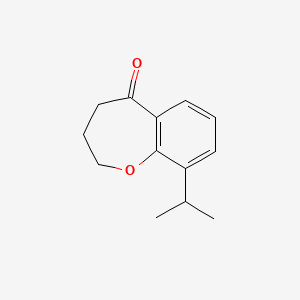

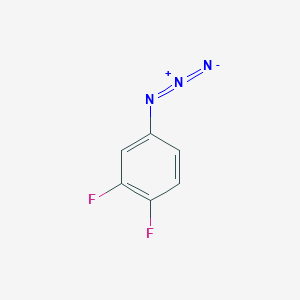

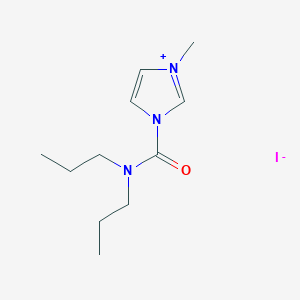

This compound belongs to the class of organic compounds known as N-phenylureas . It is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . The CAS number for this compound is 1094655-20-5 .

Synthesis Analysis

While specific synthesis methods for “3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea” were not found, related compounds have been synthesized using Suzuki–Miyaura coupling . This method conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea” consists of a phenyl group linked to one nitrogen atom of a urea group . The molecular weight of this compound is 245.66 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of compounds similar to "3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea" . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea” include a molecular weight of 245.66 . The boiling point and linear structure formula were not found .Scientific Research Applications

1. Structural and Conformational Studies The synthesis and structural analysis of heterocyclic ureas have provided insights into their conformational dynamics. For example, certain ureas unfold to form hydrogen-bonded complexes at high concentrations. X-ray crystallographic analyses and solution studies using NMR have revealed that these ureas are intramolecularly hydrogen-bonded in the solid state and form similar folded structures in chloroform. This folding and unfolding behavior is crucial for understanding the structural dynamics of these compounds and their potential applications in self-assembly and molecular recognition (Corbin et al., 2001).

2. Corrosion Inhibition Urea derivatives have been found to serve as effective corrosion inhibitors. Specifically, certain triazinyl urea derivatives have shown excellent performance in protecting mild steel against corrosion in acidic solutions. These derivatives operate by forming a protective adsorbed layer on the metal surface, which is key for prolonging the lifespan of metal components in industrial settings (Mistry et al., 2011).

3. Anion Coordination Chemistry Protonated urea-based ligands have been studied for their anion coordination chemistry. These studies have shed light on the interaction of these ligands with inorganic oxo-acids, demonstrating a variety of hydrogen bond motifs. This understanding is fundamental for the development of new materials and catalysts based on anion coordination (Wu et al., 2007).

4. Microbial Virulence Factor Studies The role of urea and the enzyme urease in microbial virulence has been a subject of research. Studies show that various pathogenic microbes utilize urea as a nitrogen source, converting it into ammonia and carbamic acid, which affects the local pH and can interfere with host function. This research has implications for understanding microbial infections and developing new therapeutic strategies (Rutherford, 2014).

5. Agricultural Performance and Nitrogen Losses Research into the use of urea in agriculture has explored the effects of various additives on the performance of nitrogen-intensive crops and nitrogen losses. This research is crucial for optimizing fertilizer use, improving crop yields, and reducing environmental impacts (Souza et al., 2019).

Future Directions

properties

IUPAC Name |

1-amino-3-(5-chloro-2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-8(16-2)6(3-5(7)10)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWDHARWAGGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)